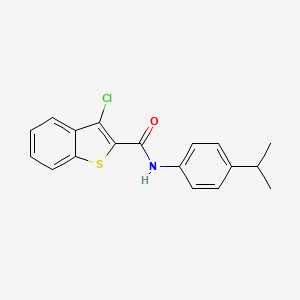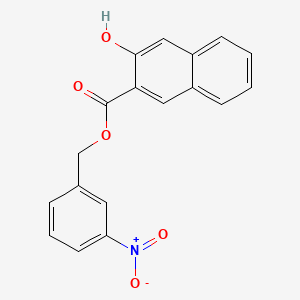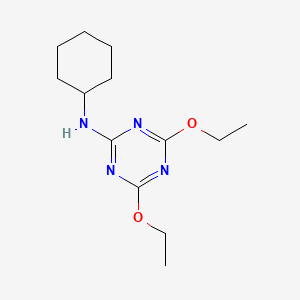
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor works by binding to the bromodomain of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide, which prevents it from binding to acetylated histones and regulating gene expression. This leads to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells. Additionally, 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In addition, it can inhibit the expression of oncogenes and activate tumor suppressor genes. In inflammatory cells, it can suppress the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in lab experiments is its specificity for 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide. This allows for targeted inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide without affecting other proteins or pathways. However, one limitation is that it can be difficult to obtain sufficient quantities of the compound for experiments due to its complex synthesis method.
Direcciones Futuras
There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor. One area of focus is the development of more efficient synthesis methods to increase the availability of the compound for research. Additionally, further studies are needed to explore the potential therapeutic applications of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor in other diseases beyond cancer and inflammation. Finally, the development of more potent and selective 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitors could lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-isopropylaniline with 3-chloro-1-benzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide inhibitor has been studied for its potential therapeutic applications in cancer treatment, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of bromodomain-containing protein 4 (3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide), which is a transcriptional regulator that plays a crucial role in the development and progression of cancer. Inhibition of 3-chloro-N-(4-isopropylphenyl)-1-benzothiophene-2-carboxamide can lead to the suppression of tumor growth and metastasis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
3-chloro-N-(4-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-9-13(10-8-12)20-18(21)17-16(19)14-5-3-4-6-15(14)22-17/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUSEAVAPQLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)

![5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5728299.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5728307.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B5728312.png)


![2-methoxy-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5728327.png)



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)